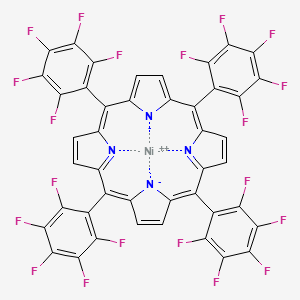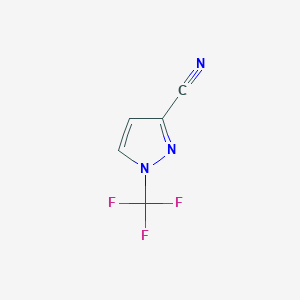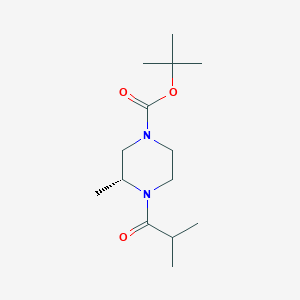
(R)-tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a chemical compound that belongs to the class of oxathiazolidines These compounds are characterized by a five-membered ring containing oxygen, sulfur, and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide typically involves the reaction of tert-butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate with an oxidizing agent to introduce the dioxide functionality. Common oxidizing agents used in this reaction include hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the dioxide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted oxathiazolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Binding to active sites and inhibiting enzyme activity.
Modulating signaling pathways: Interfering with key signaling molecules and pathways involved in cellular processes.
Inducing oxidative stress: Generating reactive oxygen species that can damage cellular components and lead to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate
Uniqueness
®-tert-Butyl 5-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is unique due to its specific substituents and the presence of the dioxide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H17NO5S |
|---|---|
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
tert-butyl (5R)-5-ethyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO5S/c1-5-7-6-10(16(12,13)15-7)8(11)14-9(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1 |
InChI-Schlüssel |
KAIIZZXQUWMVAF-SSDOTTSWSA-N |
Isomerische SMILES |
CC[C@@H]1CN(S(=O)(=O)O1)C(=O)OC(C)(C)C |
Kanonische SMILES |
CCC1CN(S(=O)(=O)O1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanenitrile](/img/structure/B12960677.png)

![Benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12960688.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-1H-inden-5-yl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12960696.png)




